molecular formula C18H21N3O3 B2364113 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 1421441-40-8

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone

Cat. No.: B2364113
CAS No.: 1421441-40-8
M. Wt: 327.384
InChI Key: DEEXQWNZKLZSTR-UHFFFAOYSA-N
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Description

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazine ring, a piperidine ring, and a tolyloxy group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Incorporation of the Tolyl Group: This step may involve the use of Friedel-Crafts alkylation or acylation reactions.

    Final Assembly: The final compound is obtained by coupling the intermediate products through etherification or esterification reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and reactivity.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as a ligand for specific receptors or enzymes, leading to the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include:

    Binding to Receptors: Modulating the activity of specific receptors, leading to changes in cellular signaling.

    Enzyme Inhibition: Inhibiting the activity of enzymes, affecting metabolic pathways.

    Ion Channel Modulation: Altering the function of ion channels, impacting cellular excitability and signaling.

Comparison with Similar Compounds

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone can be compared with other similar compounds, such as:

    1-(4-(Pyridin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone: Similar structure but with a pyridine ring instead of a pyrazine ring.

    1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-14-3-2-4-16(11-14)23-13-18(22)21-9-5-15(6-10-21)24-17-12-19-7-8-20-17/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEXQWNZKLZSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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